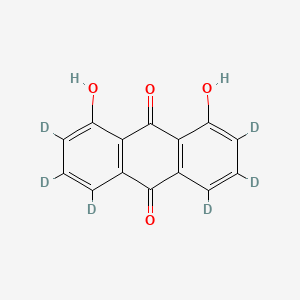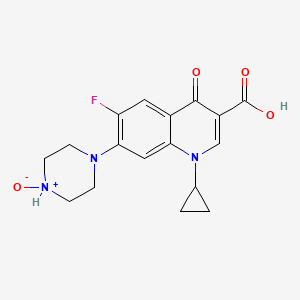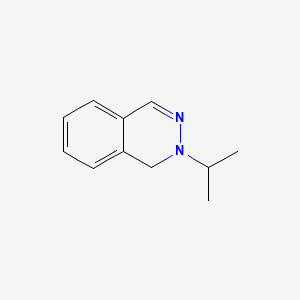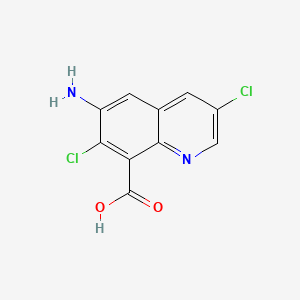
6-氨基-3,7-二氯-8-喹啉羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is a biochemical used for proteomics research . It has a molecular formula of C10H6Cl2N2O2 .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .科学研究应用
Herbicide
The compound is widely known as Quinclorac , which is a commonly used herbicide . It is primarily used to control crabgrass and is found in some household herbicides for lawn use .
Proteomics Research
The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Agriculture
In agriculture, Quinclorac is widely applied due to its herbicidal properties . It helps in controlling the growth of unwanted plants or weeds that compete with crops for nutrients.
Biochemical Research
The compound is used in biochemical research, particularly in the study of reactions and interactions within biological systems .
Study of Oxidative Stress
Quinclorac has been used in studies related to oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body. Free radicals are oxygen-containing molecules with an uneven number of electrons. The ability of antioxidants to interact with free radicals may prevent the damage free radicals can cause.
Crystallography
The compound has been used in crystallography studies . Crystallography is the experimental science of determining the arrangement of atoms in crystalline solids. The knowledge of the crystal structure is an important prerequisite in understanding the behavior of materials.
作用机制
Target of Action
The primary target of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is broadleaf weeds, especially white clover (Trifolium repens L.) and Veronica filiformis . It is a highly selective post-emergent herbicide of the quinolinecarboxylic acid family .
Mode of Action
Quinclorac exhibits systemic auxin-like effects . Auxins are a class of plant hormones that are essential for plant body development. They regulate cellular processes such as cell elongation and division, and are involved in various aspects of plant growth and development. By mimicking the action of auxins, Quinclorac disrupts these processes, leading to the death of the target weeds .
Biochemical Pathways
Quinclorac’s mode of action involves the induction of oxidative stress due to free radical generation and changes in the antioxidant defense system . Oxidative stress occurs when there is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. This imbalance leads to damage to important biomolecules and cells, with potential impact on the whole organism .
Pharmacokinetics
Studies on the related compound quinclorac have shown that it is a stable compound, with a half-life of 2204–2330 days in pH 584 soil . This suggests that Quinclorac may also have similar stability and persistence in the environment.
Result of Action
The result of Quinclorac’s action is the control of broadleaf weeds in agricultural fields. By mimicking auxins and inducing oxidative stress, Quinclorac interferes with the normal growth and development of these weeds, leading to their death .
Action Environment
The action of Quinclorac can be influenced by environmental factors. For example, the decay of Quinclorac in acidic paddy soil followed first-order kinetics, with a half-life of 28.29–30.27 days . This suggests that the efficacy and stability of Quinclorac can be affected by soil pH. Additionally, Quinclorac residues were found in the surface water of irrigated rice areas, indicating potential environmental dispersion .
属性
IUPAC Name |
6-amino-3,7-dichloroquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNDBBKJLHPLAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

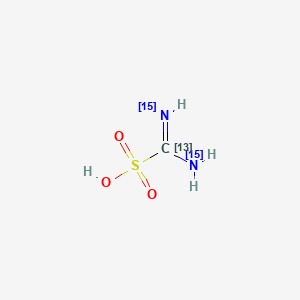







![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
